Enantiospecific PLD1/2 Selectivity via Minor Substitution
Within the 1,3,8-triazaspiro[4.5]decane core class, minor structural modifications can produce profound, enantiospecific shifts in isoform selectivity. For example, ML298 and ML299 are two derivatives that differ by a single methyl group, yet this change transforms a PLD2-selective inhibitor into a potent dual PLD1/2 inhibitor [1]. Specifically, ML298 exhibits a PLD1 IC50 >20,000 nM and a PLD2 IC50 of 355 nM, demonstrating high selectivity for PLD2. In contrast, the addition of a methyl group to yield ML299 results in a compound with a PLD1 IC50 of 6 nM and a PLD2 IC50 of 20 nM, a >3,000-fold increase in PLD1 potency [1].
| Evidence Dimension | Inhibitory Potency (IC50) and Isoform Selectivity |
|---|---|
| Target Compound Data | PLD1 IC50 = 6 nM; PLD2 IC50 = 20 nM |
| Comparator Or Baseline | PLD1 IC50 >20,000 nM; PLD2 IC50 = 355 nM |
| Quantified Difference | >3,300-fold increase in PLD1 potency for the methylated analog |
| Conditions | In vitro enzymatic assay |
Why This Matters
This data demonstrates that even a single-atom change on the core scaffold can radically alter a compound's biological fingerprint, making the procurement of the exact derivative non-negotiable for achieving a specific pharmacological profile.
- [1] O'Reilly, M.C.; Scott, S.A.; Brown, K.A.; et al. Development of Dual PLD1/2 and PLD2 Selective Inhibitors from a Common 1,3,8-Triazaspiro[4.5]decane Core: Discovery of ML298 and ML299 That Decrease Invasive Migration in U87-MG Glioblastoma Cells. J. Med. Chem. 2013, 56, 6, 2695–2699. View Source
